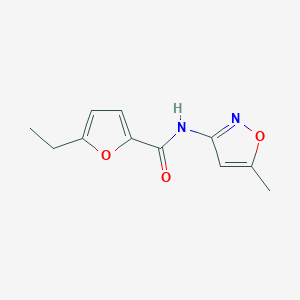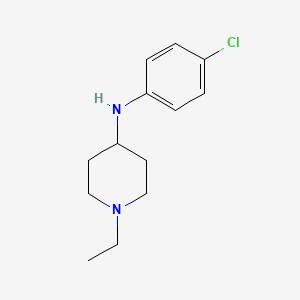![molecular formula C20H24N2O3S B5697352 1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5697352.png)
1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone, also known as DSP-4, is a chemical compound that has been used in scientific research for decades. DSP-4 is a selective neurotoxin that targets noradrenergic neurons, which are involved in regulating a variety of physiological processes.
作用機序
1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone is a selective neurotoxin that targets noradrenergic neurons by binding to the norepinephrine transporter (NET). Once inside the neuron, 1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone is oxidized to form a reactive metabolite that damages the neuron. This damage ultimately leads to the degeneration and death of the noradrenergic neuron.
Biochemical and physiological effects:
The degeneration and death of noradrenergic neurons caused by 1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone leads to a reduction in norepinephrine levels in the brain and peripheral tissues. This reduction in norepinephrine levels has been shown to affect a variety of physiological processes, including blood pressure, heart rate, thermoregulation, and behavior.
実験室実験の利点と制限
The use of 1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone in scientific research has several advantages. 1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone selectively targets noradrenergic neurons, which allows for the precise manipulation of this neural system. Additionally, 1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone has a relatively long half-life, which allows for the sustained depletion of noradrenergic neurons. However, the use of 1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone in lab experiments also has several limitations. The damage caused by 1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone is irreversible, which limits the ability to study the recovery of noradrenergic neurons. Additionally, the use of 1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone can lead to off-target effects, such as the depletion of other monoamine neurotransmitter systems.
将来の方向性
There are several future directions for the use of 1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone in scientific research. One area of interest is the role of noradrenergic neurons in addiction and drug abuse. 1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone has been shown to reduce drug-seeking behavior in animal models, suggesting that noradrenergic neurons may play a role in addiction. Another area of interest is the use of 1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone to study the role of noradrenergic neurons in neurodegenerative diseases, such as Parkinson's disease. 1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone has been shown to exacerbate the symptoms of Parkinson's disease in animal models, suggesting that noradrenergic neurons may play a protective role in this disease.
合成法
1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone is synthesized through a multi-step process that involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with piperazine to form 4-(2,5-dimethylbenzenesulfonyl)piperazine. This intermediate is then reacted with 4-bromoacetophenone to form 1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone.
科学的研究の応用
1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone has been used extensively in scientific research to study the role of noradrenergic neurons in various physiological and pathological processes. For example, 1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone has been used to investigate the role of noradrenergic neurons in regulating blood pressure, heart rate, and thermoregulation. 1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone has also been used to study the role of noradrenergic neurons in depression, anxiety, and stress.
特性
IUPAC Name |
1-[4-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-15-4-5-16(2)20(14-15)26(24,25)22-12-10-21(11-13-22)19-8-6-18(7-9-19)17(3)23/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDZKGXWHYGLEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{4-[(2,5-Dimethylphenyl)sulfonyl]piperazin-1-yl}phenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-diethyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5697286.png)

![N-(3,5-dichlorophenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5697300.png)

![3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5697323.png)

![2-(4-phenyl-1,3-thiazol-2-yl)-1,2,4-triazaspiro[4.4]nonane-3-thione](/img/structure/B5697329.png)


![{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}methanol](/img/structure/B5697345.png)


![4-tert-butyl-N'-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5697372.png)